molecular formula C30H34N8O3 B608487 Lazertinib CAS No. 1903008-80-9

Lazertinib

Cat. No. B608487
M. Wt: 554.66
InChI Key: RRMJMHOQSALEJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lazertinib (LECLAZA ®) is an oral, third-generation, epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) being developed by Yuhan and Janssen Biotech for the treatment of non-small cell lung cancer (NSCLC) . It is a brain-penetrant, irreversible EGFR-TKI that targets the T790M mutation and activating EGFR mutations Ex19del and L858R, while sparing wild type-EGFR .


Molecular Structure Analysis

Lazertinib binds EGFR with a distinctive pyrazole moiety enabling hydrogen bonds and van der Waals interactions facilitated through hydrophilic amine and hydrophobic phenyl groups . A comparison of lazertinib cocrystal structures from the “αC-helix in” active WT and “αC-helix out” inactive T790M EGFR show very similar binding positions indicating that lazertinib is anchored to the EGFR kinase domain identically in both active and inactive states and invariable based on the status of the 790 gatekeeper residue being either a Thr versus Met .


Chemical Reactions Analysis

The most common adverse reactions with lazertinib were rash (34.6%), itchiness (33.3%), paresthesia (32.1%), muscle spasms (25.6%), headache (24.4%), diarrhoea (21.8%) and decreased appetite (20.5%). Adverse reactions resulted in dose reductions in 12.8% of patients and discontinuation of lazertinib in 5.1% of patients .

Scientific Research Applications

Treatment of EGFR-mutated Advanced Non-Small Cell Lung Cancer (NSCLC)

  • Scientific Field : Oncology, specifically Molecular Oncology and Targeted Therapy .
  • Summary of the Application : Lazertinib is a third-generation tyrosine kinase inhibitor (TKI) used in the treatment of patients with previously untreated EGFR-mutated advanced NSCLC . It targets T790M and sensitising mutations while sparing wild-type EGFR .
  • Methods of Application : The LASER301 study was a global, randomized trial that compared the efficacy of Lazertinib and Gefitinib in patients with previously untreated EGFR-mutated advanced NSCLC . The dosage of Lazertinib used in the study was 240 mg once daily .
  • Results or Outcomes : The study found that patients treated with Lazertinib had significantly longer progression-free survival (PFS) versus those treated with Gefitinib, with a 55% lower risk of disease progression or death . The overall response rate (ORR) was 55%, median PFS was 11.1 months, and median overall survival (OS) was 38.9 months .

Combination Therapy with Amivantamab

  • Scientific Field : Oncology, specifically Molecular Oncology and Targeted Therapy .
  • Summary of the Application : Lazertinib is being studied in combination with Amivantamab, a human bispecific EGFR and cMet antibody, for the treatment of advanced NSCLC .
  • Methods of Application : An open-label Phase 1/1b study was conducted to evaluate the safety and pharmacokinetics of Lazertinib as monotherapy or in combination with Amivantamab in participants with advanced NSCLC . The study aimed to confirm the tolerability of the recommended Phase 2 dose (RP2D) of Lazertinib and to determine the tolerability and identify the recommended Phase 2 combination dose of Lazertinib when combined with Amivantamab .
  • Results or Outcomes : The results of this study are not yet available .

Treatment of Brain Metastases in NSCLC

  • Scientific Field : Oncology, specifically Neuro-Oncology and Targeted Therapy .
  • Summary of the Application : Lazertinib has shown promising results in treating brain metastases in patients with EGFR-mutated NSCLC .
  • Methods of Application : In the LASER201 study, Lazertinib was administered at a dose of 240 mg once daily . The study included patients with asymptomatic CNS metastases .
  • Results or Outcomes : The study found that in patients with asymptomatic CNS metastases, the median intracranial progression-free survival (PFS) was 26.0 months, intracranial overall response rate (ORR) was 86%, median duration of intracranial response was 15.1 months, and the intracranial disease control rate (DCR) was 100% . No differences in overall survival (OS) were seen between patients with or without CNS metastases .

Combination Therapy with Carboplatin and Pemetrexed

  • Scientific Field : Oncology, specifically Molecular Oncology and Targeted Therapy .
  • Summary of the Application : Lazertinib is being studied in combination with RYBREVANT® (Amivantamab), Carboplatin, and Pemetrexed for the treatment of advanced NSCLC with EGFR exon 19 deletion mutations or L858R activating mutations .
  • Methods of Application : CHRYSALIS-2 (NCT04077463) is an ongoing clinical trial evaluating this combination therapy .
  • Results or Outcomes : The results of this study are not yet available .

In Vivo Models

  • Scientific Field : Oncology, specifically Molecular Oncology and Targeted Therapy .
  • Summary of the Application : Lazertinib has been tested in in vivo models to compare its efficacy with other EGFR TKIs .
  • Methods of Application : In these models, Lazertinib was administered at a certain dosage, and its effect on tumor growth was observed over time .
  • Results or Outcomes : Lazertinib more effectively inhibited intra-tumor growth than Osimertinib, with a significantly longer survival duration (the median survival duration of mice, 124 days vs. 65 days at 10 mg/kg) .

First-Line Treatment Option for EGFR Mutated NSCLC

  • Scientific Field : Oncology, specifically Molecular Oncology and Targeted Therapy .
  • Summary of the Application : Lazertinib is a third-generation EGFR TKI and is another first-line treatment option for patients with EGFR mutated NSCLC with either an exon 19 deletion or exon 21 L858R mutation .
  • Methods of Application : The LASER201 study was a phase I/II trial that demonstrated Lazertinib’s antitumor efficacy in both extra- and intracranial lesions . The recommended dose of Lazertinib was 240 mg .
  • Results or Outcomes : In a cohort of treatment-naïve patients, the overall response rate (ORR) was 70%, and the median progression-free survival (PFS) was 24.6 months .

Safety And Hazards

Lazertinib has shown safety findings consistent with prior reports . The most common adverse reactions were rash, itchiness, paresthesia, muscle spasms, headache, diarrhoea, and decreased appetite . Adverse reactions resulted in dose reductions in 12.8% of patients and discontinuation of lazertinib in 5.1% of patients .

Future Directions

Lazertinib, a third generation EGFR TKI, is another first-line treatment option for patients with EGFR mutated NSCLC with either an exon 19 deletion or exon 21 L858R mutation . The LASER301 study showed that patients with previously untreated EGFR-mutated advanced non-small cell lung cancer (NSCLC) receiving lazertinib had significantly longer progression-free survival (PFS) versus gefitinib, with a 55% lower risk of disease progression or death .

properties

IUPAC Name

N-[5-[[4-[4-[(dimethylamino)methyl]-3-phenylpyrazol-1-yl]pyrimidin-2-yl]amino]-4-methoxy-2-morpholin-4-ylphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N8O3/c1-5-28(39)32-23-17-24(26(40-4)18-25(23)37-13-15-41-16-14-37)33-30-31-12-11-27(34-30)38-20-22(19-36(2)3)29(35-38)21-9-7-6-8-10-21/h5-12,17-18,20H,1,13-16,19H2,2-4H3,(H,32,39)(H,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMJMHOQSALEJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CN(N=C1C2=CC=CC=C2)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N5CCOCC5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lazertinib

CAS RN

1903008-80-9
Record name Lazertinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903008809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lazertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16216
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Propenamide, N-[5-[[4-[4-[(dimethylamino)methyl]-3-phenyl-1H-pyrazol-1-yl]-2-pyrimidinyl]amino]-4-methoxy-2-(4-morpholinyl)phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAZERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A2Y23XK11
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.